molecular formula C13H16O3 B2978690 Methyl 2-(2,2-dimethyl-3-oxopropyl)benzoate CAS No. 2248369-33-5

Methyl 2-(2,2-dimethyl-3-oxopropyl)benzoate

Cat. No.: B2978690
CAS No.: 2248369-33-5
M. Wt: 220.268
InChI Key: NQUYLKFOUUKGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,2-dimethyl-3-oxopropyl)benzoate is an organic compound with the molecular formula C13H16O3 It is a derivative of benzoic acid, where the benzoate group is substituted with a methyl ester and a 2-(2,2-dimethyl-3-oxopropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,2-dimethyl-3-oxopropyl)benzoate typically involves the alkylation of methyl benzoate with an appropriate alkylating agent. One common method involves the use of isobutyraldehyde and methyl 4-(bromomethyl)benzoate under alkylation-reduction-oxidation conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,2-dimethyl-3-oxopropyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,2-dimethyl-3-oxopropyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethyl-3-oxopropyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl 3-(2-oxopropyl)benzoate
  • Methyl 4-(2,2-dimethyl-3-oxopropyl)benzoate

Comparison: Methyl 2-(2,2-dimethyl-3-oxopropyl)benzoate is unique due to the position of the substituent on the benzoate ring and the presence of the 2,2-dimethyl-3-oxopropyl group. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

methyl 2-(2,2-dimethyl-3-oxopropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,9-14)8-10-6-4-5-7-11(10)12(15)16-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUYLKFOUUKGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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